Benzenediazonium, 3-nitro-, acetate

Description

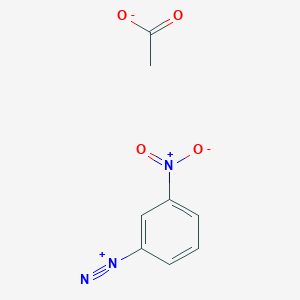

Benzenediazonium, 3-nitro-, acetate is a diazonium salt characterized by a nitro group at the meta position of the benzene ring and an acetate counterion. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions, which form aromatic azo compounds. The nitro group (-NO₂) at the 3-position is an electron-withdrawing group that enhances the stability of the diazonium ion through resonance and inductive effects, while the acetate counterion influences solubility and reactivity .

Synthesis: The compound is synthesized via diazotization of 3-nitroaniline in an acidic medium (e.g., HCl) using sodium nitrite (NaNO₂). Subsequent treatment with sodium acetate replaces the chloride counterion with acetate, yielding the final product .

Properties

CAS No. |

61693-71-8 |

|---|---|

Molecular Formula |

C8H7N3O4 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

3-nitrobenzenediazonium;acetate |

InChI |

InChI=1S/C6H4N3O2.C2H4O2/c7-8-5-2-1-3-6(4-5)9(10)11;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

WCJVCDKIWMANIR-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis of Diazonium Salt Formation

The reaction begins with nitrosonium ion (NO⁺) generation via protonation of nitrous acid. This electrophile reacts with 3-nitroaniline’s amine group, forming an N-nitrosamine intermediate. Subsequent protonation and dehydration yield the diazonium ion, stabilized by resonance within the aromatic system. The choice of acid dictates the counterion; acetic acid introduces acetate directly, whereas hydrochloric acid necessitates subsequent ion exchange.

Methodologies for 3-Nitrobenzenediazonium Acetate Synthesis

Direct Diazotization in Acetic Acid

Procedure :

- Dissolve 3-nitroaniline (1.38 g, 10 mmol) in glacial acetic acid (15 mL) and water (5 mL) at 0–5°C.

- Add NaNO₂ (0.76 g, 11 mmol) dissolved in ice-cold water (5 mL) dropwise with stirring.

- Maintain pH 2–3 using additional acetic acid.

- Stir for 30 minutes, then filter the precipitated diazonium acetate under reduced pressure.

Key Considerations :

Ion Exchange from Diazonium Chloride

Procedure :

- Diazotize 3-nitroaniline (10 mmol) in 6 M HCl (10 mL) and NaNO₂ (11 mmol) at 0–5°C.

- Add sodium acetate trihydrate (20 mmol) to the diazonium chloride solution, precipitating the acetate salt.

- Isolate via vacuum filtration and wash with cold ethanol.

Advantages :

Tert-Butyl Nitrite-Mediated Synthesis

Procedure :

- Suspend 3-nitroaniline (10 mmol) in acetic acid (15 mL).

- Add tert-butyl nitrite (1.2 eq) and stir at 25°C for 2 hours.

- Quench with ice water and extract the diazonium acetate with ethyl acetate.

Mechanistic Insight :

Tert-butyl nitrite decomposes to release NO⁺, enabling diazotization without strong mineral acids. The acetate counterion originates from the solvent, simplifying isolation.

Comparative Analysis of Synthetic Routes

Critical Observations :

- Ion Exchange offers superior yield and stability, making it preferable for large-scale synthesis.

- Tert-Butyl Nitrite eliminates cryogenic conditions but compromises stability due to ambient-temperature reactivity.

Challenges and Stabilization Strategies

Thermal and Hydrolytic Degradation

Diazonium acetates are prone to decomposition via dediazoniation, releasing nitrogen gas and forming phenolic byproducts. Stabilization methods include:

Solubility and Precipitation Dynamics

3-Nitrobenzenediazonium acetate exhibits limited solubility in polar aprotic solvents (e.g., acetonitrile) but precipitates readily in ethanol-water mixtures. Isolation requires rapid filtration to minimize contact with protic solvents.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 3-nitro-, acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually performed in alkaline conditions and at low temperatures.

Major Products

Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.

Scientific Research Applications

Benzenediazonium, 3-nitro-, acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and labeling studies.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of azo dyes, which are used in textiles, food, and cosmetics.

Mechanism of Action

The mechanism of action of benzenediazonium, 3-nitro-, acetate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new bond. In coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond (N=N), linking two aromatic rings.

Comparison with Similar Compounds

Key Properties :

- Structure : The diazonium group (-N₂⁺) is stabilized by conjugation with the aromatic ring and nitro substituent.

- Solubility : Acetate salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to chloride salts.

- Reactivity : The nitro group directs electrophilic substitution reactions, while the acetate counterion can act as a weak base, moderating reaction pH .

Comparison with Similar Compounds

Counterion Variations in Benzenediazonium Salts

The counterion significantly impacts stability, solubility, and applications. Key examples include:

Key Findings :

- Stability : Tetrafluoroborate and hexafluorophosphate salts are thermally stable, whereas chloride and acetate salts decompose more readily, especially under dry conditions .

- Reactivity : Acetate’s buffering capacity enables reactions in mildly acidic conditions, reducing side reactions (e.g., hydrolysis) compared to chloride salts .

Substituent Effects on Benzenediazonium Salts

The nitro group’s position and electronic effects differentiate 3-nitro derivatives from other substituted diazonium salts:

*EWG = Electron-withdrawing group. Note: The 3-nitro group reduces steric hindrance compared to ortho-substituted analogs, favoring efficient coupling with aromatic amines or phenols .

Q & A

Q. What are the optimal synthetic routes for preparing Benzenediazonium, 3-nitro-, acetate, and how does temperature control affect its stability?

Methodological Answer:

- Synthesis Protocol : Start with 3-nitroaniline dissolved in cold aqueous HCl (0–5°C). Diazotize using NaNO₂ under acidic conditions. Replace the counterion by reacting the diazonium chloride with sodium acetate to form the acetate derivative. Maintain temperatures <10°C to avoid premature decomposition .

- Stability Considerations : Elevated temperatures (>10°C) accelerate decomposition via hydrolysis or radical pathways. Use ice baths and inert atmospheres to stabilize intermediates. Monitor pH to prevent side reactions (e.g., phenol formation) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

- FTIR : Confirm the presence of diazonium (-N₂⁺) stretching bands (~2200–2300 cm⁻¹) and acetate (COO⁻) vibrations (~1550–1600 cm⁻¹).

- NMR : Use and NMR to identify aromatic protons (δ 7.5–8.5 ppm) and acetate methyl groups (δ 1.8–2.1 ppm).

- Elemental Analysis : Verify C/N ratios match theoretical values (e.g., C₈H₇N₃O₄: C 45.93%, N 16.74%) .

Q. What solvent systems are compatible with this compound for coupling reactions?

Methodological Answer:

- Polar Protic Solvents : Ethanol/water mixtures (1:1 v/v) at 0–5°C are ideal for azo-coupling reactions. Avoid DMF or DMSO, which may induce decomposition.

- pH Control : Buffered sodium acetate (pH 4–5) stabilizes the diazonium ion while enabling nucleophilic attack by substrates (e.g., aromatic amines) .

Advanced Research Questions

Q. How do mechanistic studies explain contradictions in reaction yields during arylazo coupling with heterocycles?

Methodological Answer:

- Competitive Pathways : Competing hydrolysis (to phenol) vs. coupling can reduce yields. Kinetic studies using UV-Vis spectroscopy to monitor diazonium decay rates under varying pH/temperature reveal optimal conditions .

- Electrophilicity Tuning : Electron-withdrawing groups (e.g., -NO₂) enhance diazonium electrophilicity but may sterically hinder coupling. DFT calculations (e.g., Mulliken charges on N₂⁺) can predict regioselectivity .

Q. What catalytic systems improve the efficiency of copper-free arylation reactions using this compound?

Methodological Answer:

- Ligand-Free Conditions : Use palladium acetate (Pd(OAc)₂) in ethanol/water systems. Kinetic studies show a turnover frequency (TOF) of 12 h⁻¹ at 25°C, with aryl radicals detected via EPR spectroscopy .

- Solvent Effects : Acetate counterions stabilize Pd intermediates, reducing side reactions. Compare TOF in DMF vs. ethanol to optimize solvent coordination .

Q. How can thermal decomposition data resolve discrepancies in stability studies of diazonium salts?

Methodological Answer:

- DSC/TGA Analysis : Measure decomposition onset temperatures (T₀) and activation energy (Eₐ) via Kissinger plots. For Benzenediazonium acetate, T₀ ≈ 15°C in aqueous solution, with Eₐ ≈ 85 kJ/mol .

- Contradiction Resolution : Discrepancies arise from moisture content or impurities. Use Karl Fischer titration to quantify water and correlate with T₀ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.